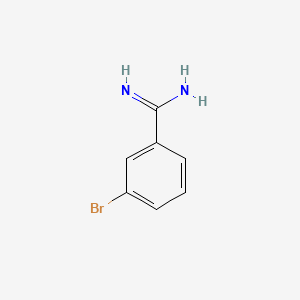

3-Bromo-benzamidine

Descripción general

Descripción

“3-Bromo-benzamidine” is a chemical compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 . It is also known by the synonym "3-bromobenzimidamide" .

Chemical Reactions Analysis

Benzimidazole derivatives, including “3-Bromo-benzamidine”, have been found to exhibit a wide range of bioactivities, suggesting they undergo a variety of organic transformations .

Aplicaciones Científicas De Investigación

Antipsychotic Agents Development

Research has demonstrated the synthesis and evaluation of conformationally restricted derivatives of benzamidine analogs, such as those related to remoxipride, a known antipsychotic agent. These studies aimed at enhancing affinities to dopamine D-2 receptors, a key target in antipsychotic drug development. Although increased affinities were not observed in all derivatives, the exploration contributed valuable insights into the structure-activity relationships essential for designing more effective antipsychotic medications (Norman, Kelley, & Hollingsworth, 1993).

Antitumor Activity Exploration

Benzamidine derivatives have been studied for their potential antitumor activities. For instance, benzamide riboside, a compound in the benzamidine family, has been investigated for its ability to induce apoptosis in human lung cancer cells through the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH) and subsequent modulation of the mitochondrial apoptosis pathway. This highlights the therapeutic potential of benzamidine derivatives in cancer treatment (Khanna, Jayaram, & Singh, 2004).

Antimicrobial Agents Synthesis

The synthesis and antimicrobial evaluation of benzamidine derivatives have also been a significant area of interest. These compounds have been tested against various bacterial strains, demonstrating potential antibacterial activities. The structural modification of benzamidine derivatives, such as the introduction of halogen atoms or other substituents, plays a critical role in enhancing their antimicrobial efficacy, paving the way for the development of new antimicrobial agents with specific activities against resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).

Mecanismo De Acción

Target of Action

3-Bromo-benzamidine, a derivative of benzimidazole, is known to interact with various biological targets. Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems . They have high affinity towards a variety of enzymes and protein receptors . .

Mode of Action

For instance, 2-Aminobenzimidazoles have been found useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .

Biochemical Pathways

Benzimidazole derivatives are known to influence various biochemical pathways due to their ability to interact with different enzymes and protein receptors .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities . For instance, some 2-aminobenzimidazoles have displayed an appreciable antimicrobial effect .

Safety and Hazards

The safety data sheet for “3-Bromo-benzamidine” suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Propiedades

IUPAC Name |

3-bromobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYFHENVIWHGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404972 | |

| Record name | 3-Bromo-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-benzamidine | |

CAS RN |

26157-85-7 | |

| Record name | 3-Bromo-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)

![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)

![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)